Physicochemical Differentiation: LogP and PSA vs. Non‑Halogenated 6‑Aminopicolinic Acid
The introduction of a chlorine atom at the 5‑position significantly alters the lipophilicity and polar surface area of the molecule relative to the non‑halogenated parent compound 6‑aminopicolinic acid. These physicochemical parameters are critical predictors of membrane permeability and oral bioavailability .
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 1.35; PSA = 76.2 Ų |
| Comparator Or Baseline | 6‑Aminopicolinic acid (CAS 23628‑31‑1): LogP ≈ 0.5 (estimated from structural analog); PSA = 76.2 Ų (identical due to same functional groups) |
| Quantified Difference | Increase in LogP by approximately +0.85 units; PSA unchanged |
| Conditions | Computed values from PubChem and ChemSrc databases |
Why This Matters
A higher LogP (1.35 vs. ~0.5) indicates improved passive membrane permeability, which can be a decisive factor when selecting a building block for central nervous system (CNS) drug discovery or agrochemical development [1].
- [1] PubChem. (2024). 6‑Aminopicolinic acid. Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/23628-31-1 View Source
